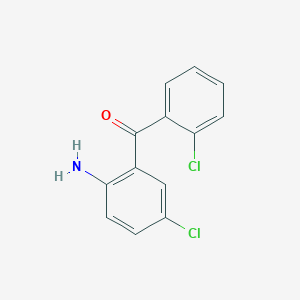

2-Amino-2',5-dichlorobenzophenone

Übersicht

Beschreibung

Aryldifluormethylbicyclopentan, Benzophenon ist eine Verbindung, die in der medizinischen Chemie großes Interesse geweckt hat. Es ist ein Bioisoster des Benzophenon-Kerns, d. h. es kann die biologischen Eigenschaften von Benzophenon nachahmen und gleichzeitig potenziell verbesserte pharmakologische Eigenschaften bieten . Benzophenon selbst ist ein wichtiges Grundgerüst, das in zahlreichen Pharmazeutika und Naturprodukten vorkommt .

Herstellungsmethoden

Die Synthese von Aryldifluormethylbicyclopentan (Adb) als Bioisoster des Benzophenon-Kerns beinhaltet die Aktivierung der Kohlenstoff-Fluor-Bindung und die Spannungsfreisetzung unter der Katalyse eines neu entwickelten N-anionischen organischen Photokatalysators . Diese defluorierende Kupplungsmethode ermöglicht die direkte Umwandlung einer Vielzahl von kommerziell erhältlichen Trifluormethylaromaten-Kohlenstoff-Fluor-Bindungen in die entsprechenden Difluormethylbicyclo[1.1.1]pentane in einem einzigen Schritt . Diese Strategie kann auch auf Propellansysteme angewendet werden, wodurch der Zugang zu Analogen mit unterschiedlichen Geometrien ermöglicht wird .

Vorbereitungsmethoden

The synthesis of aryl difluoromethyl bicyclopentane (Adb) as a bioisostere of the benzophenone core involves the activation of the carbon-fluorine bond and strain-release chemistry under the catalysis of a newly designed N-anionic-based organic photocatalyst . This defluorinative coupling methodology enables the direct conversion of a wide variety of commercially available trifluoromethylaromatic carbon-fluorine bonds into the corresponding difluoromethyl bicyclo[1.1.1]pentanes in a single step . This strategy can also be applied to propellane systems, providing access to analogues with different geometries .

Analyse Chemischer Reaktionen

Aryldifluormethylbicyclopentan, Benzophenon durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu verschiedenen Produkten oxidiert werden, abhängig von den verwendeten Reagenzien und Bedingungen.

Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene reduzierte Formen umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen unterliegen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Mangandioxid für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und verschiedene Nucleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Synthesis of Benzodiazepines

ADC is primarily recognized for its role in the synthesis of lorazepam, a widely used benzodiazepine for treating anxiety disorders. The compound acts as an intermediate in the production of lorazepam and other related drugs, making it crucial for pharmaceutical formulations. Benzodiazepines are known for their sedative and anxiolytic properties, which are essential in clinical settings for managing anxiety and panic disorders .

Analytical Chemistry

Electrophilic Coupling Reagent

ADC has been utilized as an electrophilic coupling reagent in spectrophotometric methods. Research indicates that it can be employed to develop rapid and accurate analytical techniques for detecting various compounds, including environmental pollutants and pharmaceutical residues. Its effectiveness in these applications stems from its ability to form stable complexes with analytes, enhancing detection sensitivity .

Chemical Synthesis

Synthetic Pathways

The synthesis of ADC typically involves the Friedel-Crafts acylation method, which utilizes 1,4-dichlorobenzene and aroyl halides. This method allows for high yields of pure ADC, with reported yields exceeding 80% under optimized conditions . The compound's structure can be modified to produce various analogs that may possess different pharmacological properties.

Table 1: Synthesis Parameters for ADC

| Method | Yield (%) | Conditions |

|---|---|---|

| Friedel-Crafts Acylation | 50-80 | Use of AlCl₃ catalyst |

| Slow addition of benzoyl chloride | 64 | Controlled temperature increase |

Case Studies

Environmental Monitoring

In environmental chemistry, ADC has been studied for its potential use in detecting chromium (VI) levels in water samples through rapid spectrophotometric methods. Studies have demonstrated that ADC can form complexes with chromium ions, facilitating their quantification in complex matrices .

Toxicological Studies

Toxicological assessments have indicated that ADC does not exhibit significant endocrine-disrupting properties, making it a safer alternative compared to other compounds with similar structures. Its low toxicity profile is advantageous for its application in both pharmaceuticals and environmental monitoring .

Wirkmechanismus

The mechanism by which Adb, benzophenone exerts its effects involves the activation of specific molecular targets and pathways. The compound’s bioisosteric design allows it to interact with biological systems in a manner similar to benzophenone, potentially enhancing its pharmacological properties . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Aryldifluormethylbicyclopentan, Benzophenon ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seines bioisosteren Designs. Ähnliche Verbindungen sind:

Benzophenon: Die Ausgangssubstanz, aus der Adb gewonnen wird.

Benzophenonhydrazon: Ein weiteres Derivat von Benzophenon mit unterschiedlichen Eigenschaften.

Die Einzigartigkeit von Aryldifluormethylbicyclopentan, Benzophenon liegt in seiner Fähigkeit, die biologischen Eigenschaften von Benzophenon nachzuahmen und gleichzeitig potenziell verbesserte pharmakologische Eigenschaften zu bieten .

Biologische Aktivität

2-Amino-2',5-dichlorobenzophenone (CAS No. 2958-36-3) is a compound that has garnered attention in various fields, including pharmaceuticals and environmental science. Its structural characteristics, particularly the presence of amino and dichloro groups, contribute to its biological activity. This article delves into the biological properties, toxicity, and potential applications of this compound, supported by data tables and case studies.

- Molecular Formula : C₁₃H₉Cl₂NO

- Molecular Weight : 266.12 g/mol

- Density : 1.4 ± 0.1 g/cm³

- Melting Point : 87-89 °C

- Boiling Point : 453.6 ± 40.0 °C at 760 mmHg

- LogP : 3.69 (indicating moderate lipophilicity)

These properties suggest that the compound is relatively stable under standard conditions but may exhibit significant interactions in biological systems due to its functional groups .

Toxicity Profile

The toxicity of this compound has been assessed through various studies:

| Organism | Test Type | Route | Reported Dose | Effect | Source |

|---|---|---|---|---|---|

| Mouse | LD50 | Intravenous | 56 mg/kg | Toxic effects noted | |

| Rat | LD50 | Oral | >2000 mg/kg | No significant acute toxicity found |

The compound is classified as irritating to the eyes, respiratory system, and skin upon contact, indicating that safety precautions should be taken when handling it .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that benzophenone derivatives can inhibit bacterial growth, potentially making them candidates for developing new antimicrobial agents . The specific mechanisms of action are still under investigation but may involve disruption of bacterial cell membranes.

Environmental Impact

A study focusing on the environmental implications of this compound highlighted its potential as an endocrine disruptor; however, current literature indicates no conclusive evidence supporting this claim . The compound's ecotoxicological data suggest low toxicity to aquatic organisms, with an EC50 value greater than 0.21 mg/L for crustacea .

Pharmaceutical Applications

In pharmaceutical contexts, this compound has been investigated as a potential impurity in certain medications like lorazepam. Its structural similarity to active pharmaceutical ingredients raises concerns about its effects on human health when present in drug formulations .

Research Findings

Recent advancements in analytical techniques have facilitated the study of this compound's biological activity:

- Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) has been employed for the quantitative analysis of related compounds in complex matrices, demonstrating its utility in both research and quality control settings .

- Biotransformation Studies indicate that metabolic pathways involving this compound could lead to the formation of less toxic metabolites, which is crucial for understanding its safety profile in therapeutic applications .

Eigenschaften

IUPAC Name |

(2-amino-5-chlorophenyl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZYIAJRFJVQDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062742 | |

| Record name | Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2958-36-3 | |

| Record name | 2-Amino-2′,5-dichlorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2958-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2',5-dichlorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2',5-dichlorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-2',5-DICHLOROBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G806VEO3KE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.